

A Technical Guide to Fargesone A: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Fargesone A

Cat. No.: B171184

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A is a naturally occurring lignan found in the flower buds of plants from the Magnolia genus, such as *Magnolia fargesii*, which are used in traditional Asian medicine.[1][2][3][4] Initially noted for weak anti-inflammatory and calcium antagonistic activities, recent research has identified **Fargesone A** as a potent and selective agonist of the Farnesoid X receptor (FXR), a key regulator of metabolic homeostasis.[1][2][5] This discovery has positioned **Fargesone A** as a compound of significant interest for therapeutic development, particularly for liver diseases.[1][2] However, its low natural abundance has been a barrier to extensive research, a challenge now being addressed by scalable total synthesis.[1][2] This document provides a comprehensive technical overview of **Fargesone A**, detailing its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Identity and Structure

Fargesone A is classified as a member of the benzodioxoles.[6] Its complex stereochemistry is crucial for its biological activity.

Table 1: Chemical Identifiers for **Fargesone A**

Identifier	Value
IUPAC Name	(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one[6]
Molecular Formula	C ₂₁ H ₂₄ O ₆ [6]
Molecular Weight	372.4 g/mol [6]
Canonical SMILES	C[C@@H]1--INVALID-LINK--C3=CC4=C(C=C3)OCO4[6]
InChI Key	COELSLLVNMRXHB-KYIFXELVSA-N[6]

| CAS Number | 116424-69-2[6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of **Fargesone A** are vital for its handling, formulation, and pharmacokinetic profiling. Spectroscopic data provide the basis for its structural elucidation and quality control.

Table 2: Physicochemical Properties of **Fargesone A**

Property	Value
XLogP3	2.4[6]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	6[6]
Rotatable Bond Count	4[6]
Topological Polar Surface Area	63.2 Å ² [4]
Heavy Atom Count	27[4]

| Complexity | 630[4] |

Table 3: Spectroscopic Data for **Fargesone A**

Spectroscopy Type	Key Chemical Shifts / Data
¹ H-NMR	Detailed spectral data are available in supplementary materials from cited literature. [1] [2]
¹³ C-NMR	Complete spectral assignments are available in supplementary materials from cited literature. [1] [2]
Mass Spectrometry	Exact Mass: 372.15728848 Da [6]

| HRESIMS | Used for structural elucidation in combination with NMR.[\[7\]](#)[\[8\]](#) |

Biological Activity and Mechanism of Action

Fargesone A has been identified as a novel, potent, and selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, kidney, and intestine.[\[1\]](#)[\[5\]](#) FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[\[1\]](#)[\[9\]](#) The agonistic activity of **Fargesone A** on FXR is mediated through direct binding to the receptor's ligand-binding domain.[\[1\]](#)[\[8\]](#)

FXR Agonism and Downstream Effects

Upon binding, **Fargesone A** induces a conformational change in FXR, leading to the recruitment of coactivators like SRC1-2 and SRC2-3.[\[1\]](#)[\[7\]](#) This activation of FXR antagonizes the pro-inflammatory NF-κB signaling pathway.[\[9\]](#) Specifically, activated FXR can inhibit the transcription of key inflammatory mediators such as iNOS and COX-2.[\[9\]](#) This mechanism is central to the anti-inflammatory effects observed in hepatic cells.[\[1\]](#)[\[9\]](#) Molecular docking studies show **Fargesone A** fits into a hydrophobic pocket of the FXR ligand-binding domain, forming a hydrogen bond with a key histidine residue.[\[1\]](#)[\[8\]](#)

The downstream effects of **Fargesone A**-mediated FXR activation include:

- Alleviation of hepatocyte lipid accumulation and cell death.[\[1\]](#)[\[10\]](#)

- Amelioration of liver inflammation and fibrosis.[1]
- Regulation of key metabolic genes, including the upregulation of SHP and BSEP mRNA and the downregulation of CYP7A1 and CYP8B1 mRNA.[10]

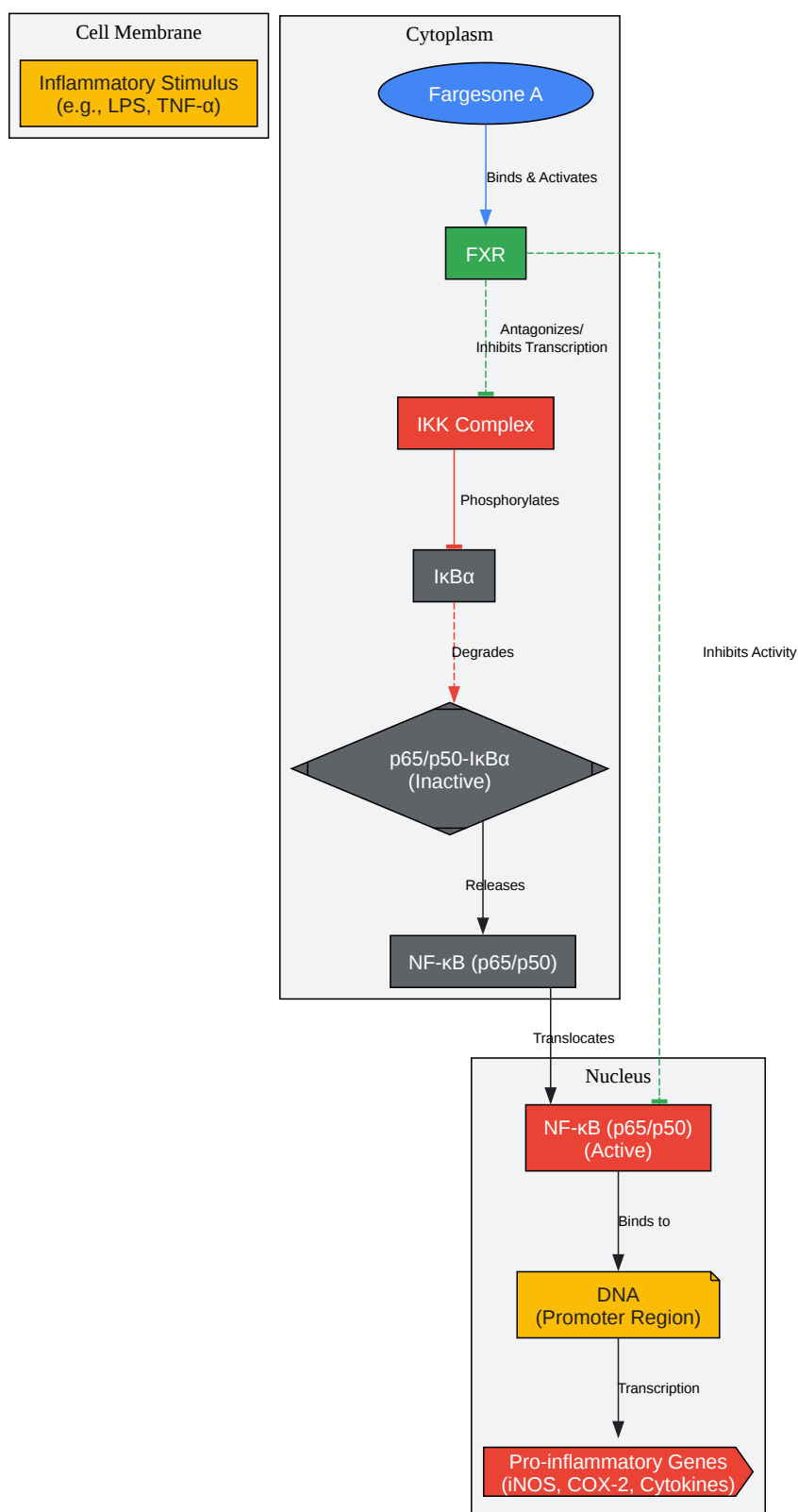
Table 4: Bioactivity Data for **Fargesone A**

Assay Type	Target	Result
AlphaScreen Assay	FXR Coactivator Recruitment	Dose-dependent increase in SRC2-3 recruitment[1][7]
Dual-Luciferase Reporter Assay	FXR Transactivation	Potent and selective activation of FXR over other nuclear receptors (PPAR α / β / γ , PXR)[2][7]
Pharmacokinetic (PK) Test (Mice)	Oral Bioavailability	10.9%[1]

| Pharmacokinetic (PK) Test (Mice) | Max. Plasma Concentration | 941 ng/mL[1] |

Anti-Inflammatory Signaling Pathway

The anti-inflammatory action of **Fargesone A** is primarily linked to its ability to activate FXR, which in turn suppresses the NF- κ B pathway. A related compound, Fargesin, has also been shown to inhibit NF- κ B and AP-1 signaling.[3][11] The diagram below illustrates the proposed mechanism.

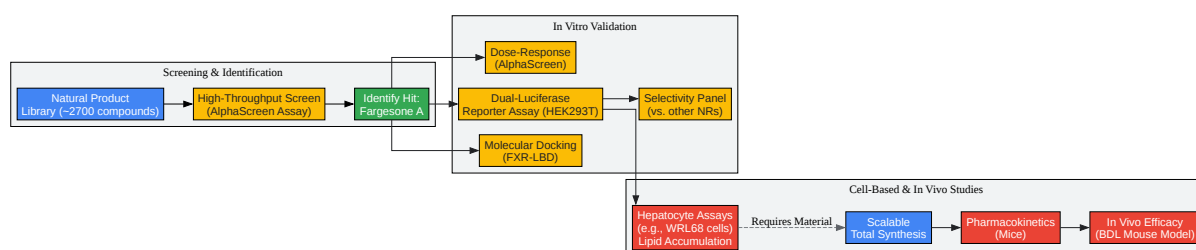


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Caption: **Fargesone A** activates FXR, which antagonizes NF-κB-mediated inflammation.

Experimental Methodologies

The discovery and validation of **Fargesone A** as an FXR agonist involved several key experimental protocols. A generalized workflow for screening and validation is presented below.



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Caption: Workflow for identification and validation of **Fargesone A** as an FXR agonist.

Key Experimental Protocols

AlphaScreen-based High-Throughput Screening: This biochemical assay was used to identify modulators of the Farnesoid X receptor (FXR).^{[1][7]} It measures the ability of a compound to induce the recruitment of steroid receptor coactivator (SRC) motifs to the FXR ligand-binding domain (LBD).^{[1][7]} The assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when brought together by the protein-protein interaction facilitated by an agonist like **Fargesone A**.^[1]

Cell-based Dual-Luciferase Reporter Assay: This assay validates the findings from the biochemical screen in a cellular context.[\[7\]](#)[\[8\]](#)

- Cell Line: HEK293T cells are commonly used.[\[7\]](#)
- Transfection: Cells are co-transfected with plasmids. One plasmid encodes the full-length nuclear receptor (e.g., FXR), and the other contains a luciferase reporter gene downstream of a response element specific to that receptor (e.g., EcRE-luciferase).[\[8\]](#) A Renilla luciferase plasmid is often co-transfected as an internal control for normalization.[\[7\]](#)[\[8\]](#)
- Treatment: After a period of transfection (e.g., 6 hours), cells are treated with the test compound (**Fargesone A**), a positive control (e.g., Obeticholic Acid - OCA), or a vehicle (DMSO).[\[7\]](#)
- Measurement: Luciferase activity is measured after a suitable incubation period (e.g., 24 hours).[\[8\]](#) The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[\[7\]](#)[\[8\]](#)

Hepatocyte Lipid Accumulation Assay: This assay assesses the therapeutic potential of **Fargesone A** in a disease-relevant model.[\[10\]](#)

- Cell Line: Human liver WRL68 cells are used.[\[10\]](#) To confirm FXR-dependency, FXR expression can be silenced using shRNA.[\[10\]](#)
- Induction of Steatosis: Cells are incubated with oleic acid (e.g., 400 μ M) to induce lipid accumulation, mimicking a steatotic state.[\[10\]](#)
- Treatment: Cells are co-treated with the vehicle (DMSO) or **Fargesone A** (e.g., 10 μ M) for 24 hours.[\[10\]](#)
- Staining and Quantification: Lipid droplets within the cells are stained using Oil Red O. The stained area is then quantified using imaging software to determine the extent of lipid accumulation.[\[10\]](#)

Conclusion

Fargesone A has emerged from a traditional medicinal lignan to a promising therapeutic lead compound. Its identification as a potent and selective FXR agonist opens new avenues for the development of treatments for metabolic and inflammatory liver disorders.[1][2] The successful development of a scalable total synthesis has overcome the primary obstacle of limited natural supply, enabling deeper investigation into its in vivo efficacy and potential for drug development.[1][2] Further research, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic profile, will be crucial in translating the therapeutic potential of the **Fargesone A** scaffold into clinical applications.

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